molecular formula C7H11N3O B1311754 N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide CAS No. 40639-97-2

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

Cat. No.: B1311754
CAS No.: 40639-97-2
M. Wt: 153.18 g/mol
InChI Key: GEUWWFIMNCOZCY-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the imidazole ring and an acetamide group at the 2 position. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with reduced functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an aqueous or organic solvent at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. The acetamide group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide can be compared with other imidazole derivatives such as:

    4,5-dimethylimidazole: Lacks the acetamide group, resulting in different chemical and biological properties.

    N-(1H-imidazol-2-yl)acetamide: Lacks the methyl groups at the 4 and 5 positions, which can affect its reactivity and biological activity.

    2-methylimidazole: Has only one methyl group, leading to different steric and electronic effects.

Properties

IUPAC Name

N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4-5(2)9-7(8-4)10-6(3)11/h1-3H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUWWFIMNCOZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434060
Record name N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40639-97-2
Record name N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dry round bottom flask was charged with a 0.3 M (20.0 mmol) solution of 3-bromobutan-2-one. Acetylguanidine (60.0 mmol) in dry DMF was added to the mixture. The mixture was stirred at room temperature for 96 hours. The solvent was evaporated off and the residue was washed with water, filtered, dried and recrystallized with methanol to give crude N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide. This material was suspended in 100 mL of 1:1 MeOH:H2O solution with 1.5 mL of H2SO4, and heated to reflux for 16 hours (overnight). The reaction mixture was then allowed to cool to room temperature and concentrated at reduced pressure. The resulting crude material was treated with ethanol and ether, treated in an ultrasonic bath and concentrated at reduced pressure. The crude product was further purified by silica column chromatography (starting with 5% MeOH in dichloromethane, in increments of 5% to 35% MeOH in dichloromethane) to give 609 mg of 4,5-dimethyl-1H-imidazol-2-amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
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N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
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N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide
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N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide

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